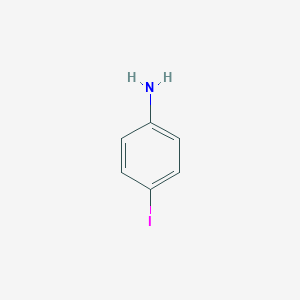

4-Iodoaniline

Übersicht

Beschreibung

4-Iodoaniline (C₆H₆NI, CAS 540-37-4) is a halogenated aniline derivative featuring an iodine atom at the para position of the aromatic ring. It appears as a white to off-white crystalline powder with a melting point of 54–56°C and a molecular weight of 219.02 g/mol . The compound is soluble in methanol and serves as a critical intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing polarizing films for LCDs . Its iodine substituent enhances reactivity in cross-coupling reactions (e.g., Sonogashira, Stille), making it valuable for constructing complex organic frameworks .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Iodoaniline can be synthesized through the iodination of aniline. The process involves the reaction of aniline with iodine in the presence of sodium bicarbonate. The reaction proceeds as follows:

- Aniline and sodium bicarbonate are added to water.

- Crushed iodine is slowly added in stages with vigorous stirring.

- If the reaction solution turns yellow, a small amount of sodium bisulfite is added to decolorize it.

- The crude product is filtered and recrystallized using ethanol to obtain pure this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow processes and optimized reaction conditions ensures higher yields and purity. The reaction typically involves the use of aniline, iodine, and a base like sodium bicarbonate, with careful control of temperature and reaction time to maximize efficiency .

Analyse Chemischer Reaktionen

Palladium-Catalyzed Coupling Reactions

4-Iodoaniline participates in cross-coupling reactions due to the iodine atom’s role as a leaving group. A notable example is its use in palladium-catalyzed carbonylation to synthesize star-shaped polybenzamides. This reaction forms C–N bonds under catalytic conditions, yielding four-armed polybenzamides with potential applications in materials science .

Reaction Conditions :

-

Catalyst: Palladium-based

-

Carbonylation agent: CO gas

-

Solvent: Not specified (likely polar aprotic)

-

Yield: High (quantitative yields reported in related systems)

Nucleophilic Aromatic Substitution

The iodine substituent in this compound facilitates nucleophilic displacement under specific conditions. For instance, Mitsunobu reactions have been employed to synthesize chiral iodoaniline-lactate catalysts. These reactions involve substituting the iodine with lactate-derived groups, forming asymmetric catalysts for enantioselective transformations .

Example Synthesis :

-

Protection of this compound’s amine with a tosyl group.

-

Mitsunobu reaction with (S)-methyl or ethyl lactate.

Biochemical Arylation Reactions

This compound modifies cysteine residues in proteins via Cys arylation . This reaction, tested on human hemoglobin, enables site-specific protein functionalization. Key findings include:

-

Efficient modification under mild conditions.

-

Potential for creating bioconjugates with therapeutic applications .

Oxidative Transformations

In the presence of oxidants like m-CPBA, this compound derivatives generate hypervalent iodine intermediates, which mediate oxidative processes. For example:

-

α-Oxytosylation of ketones : Forms α-tosyloxylated products, useful in synthesizing chiral alcohols .

Mechanistic Insight :

-

Oxidation of iodoarene catalyst to iodine(III) species.

-

Electrophilic activation of ketone.

-

Nucleophilic attack by tosylate anion.

Stability and Byproduct Formation

-

Light Sensitivity : Decomposes under prolonged light exposure, requiring storage in dark, cool conditions .

-

Deiodination : Observed during reduction attempts (e.g., nitro group reduction), leading to side products .

Table 1: Catalyst Performance in α-Oxysulfonylation

| Catalyst | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|

| 13a | 95 | 34 |

| 18b | 99 | 58 |

| 13i | 30 | 27 |

Table 2: Solvent Effects on Reaction Efficiency

| Solvent | Yield (%) | % ee |

|---|---|---|

| Ethyl acetate | 99 | 58 |

| THF | 65 | 54 |

| CHCl₃ | 38 | 37 |

This compound’s reactivity is central to advancements in asymmetric catalysis, polymer chemistry, and bioconjugation. Its iodine atom enables versatile transformations, while the amine group directs subsequent functionalization, making it indispensable in synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

4-Iodoaniline has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, drugs, and pesticides.

Medicine: While not directly used as a drug, its derivatives and intermediates are explored for pharmaceutical applications.

Industry: It is utilized in the manufacturing of various chemical products, including dyes and pesticides.

Wirkmechanismus

The mechanism of action of 4-Iodoaniline involves its interaction with biological molecules, leading to the formation of methemoglobin, a form of hemoglobin that cannot bind oxygen effectively. This property makes it a potent methemoglobin former . The molecular targets include hemoglobin and other heme-containing proteins, leading to oxidative stress and potential nephrotoxicity .

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Differences

- 4-Iodoaniline vs. Haloaniline Derivatives (Cl, Br, F): Crystal Packing: Unlike 4-bromoaniline or 4-chloroaniline, this compound lacks classic hydrogen bonds (N–H···I) in its crystal structure. Instead, weak interactions such as N–H···N and N–H···I stabilize the lattice . In contrast, 4-(4′-Iodo)phenoxyaniline is isostructural with its bromo, chloro, and ethynyl analogs, highlighting how substituent position (para vs. phenoxy) influences isomorphism . Steric and Electronic Effects: The larger atomic radius of iodine (vs. Cl, Br, F) increases steric bulk and polarizability, affecting intermolecular interactions and solubility.

Table 1: Physical Properties of Para-Substituted Anilines

Biologische Aktivität

4-Iodoaniline, also known as 4-iodobenzenamine, is an aromatic amine that has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antibacterial, antifungal, anticancer, and herbicidal effects. The following sections provide a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8N and a molecular weight of 169.15 g/mol. The presence of the iodine atom enhances the compound's reactivity and biological interactions. Its structure can be represented as follows:

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial properties. In a study evaluating various anilines, this compound exhibited notable effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, this compound has been shown to possess antifungal properties. A study demonstrated its efficacy against Candida albicans, with a reported MIC of 16 µg/mL. This antifungal activity is attributed to the compound's ability to disrupt fungal cell wall synthesis.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. A notable case study involved its use in targeting cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis in these cells through the activation of caspase pathways.

Key Findings:

- Cell Line: HeLa

- IC50: 25 µM

- Mechanism: Induction of apoptosis via caspase-3 activation.

Herbicidal Effects

The herbicidal activity of this compound has also been investigated, particularly its effectiveness against common agricultural weeds. The compound inhibits growth by interfering with photosynthetic processes in plants.

Toxicological Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its toxicological profile. Animal studies have indicated potential toxic effects, including:

- Methemoglobinemia: Binding to hemoglobin can inhibit oxygen uptake.

- Developmental Toxicity: Exposure during pregnancy may result in adverse developmental outcomes.

Toxicity Ratings:

| Hazard Type | Rating |

|---|---|

| Flammability | Low |

| Acute Toxicity | Moderate |

| Chronic Toxicity | High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-iodoaniline, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of 1-iodo-4-nitrobenzene using transition metal catalysts (e.g., Ru/Al₂O₃). Reaction parameters such as catalyst type, promoter metals (e.g., Fe or Zn), temperature, and solvent polarity critically affect yield. For example, Ru-Fe/Al₂O₃ achieves an 83% yield under optimized hydrogen pressure and temperature . Characterization of intermediates via TLC or GC-MS ensures reaction progress monitoring.

Q. How can researchers validate the purity and identity of this compound in synthetic workflows?

- Methodological Answer : Purity is assessed via melting point analysis (61–63°C) and HPLC. Structural confirmation requires spectroscopic techniques:

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm) and NH₂ signals (δ ~4.5 ppm, broad).

- X-ray crystallography : Resolves intramolecular N–H⋯I interactions (N⋯I distance: ~3.28 Å) .

- Combustion analysis (C, H, N, I) validates elemental composition.

Q. Why does this compound exhibit instability during long-term storage, and how can this be mitigated?

- Methodological Answer : Solid-state this compound undergoes gradual iodination to form 2,4-diiodoaniline, especially in sealed containers or under ambient light. Stabilization strategies include:

- Storage under inert gas (argon) at low temperatures (−20°C).

- Addition of radical scavengers (e.g., BHT) to suppress iodination .

- Regular purity checks via DSC or FTIR are recommended.

Advanced Research Questions

Q. How do promoter metals (e.g., Fe, Zn, Sn) in Ru-based catalysts affect selectivity and dehalogenation pathways in this compound synthesis?

- Methodological Answer : Promoters modulate electronic and geometric properties of Ru nanoparticles. For example:

- Fe : Enhances selectivity for this compound (yield: 83%) by suppressing hydrodeiodination to aniline (<2% yield) .

- Sn : Increases aniline formation (~3× baseline) due to weakened I–C bonding on catalyst surfaces.

- Kinetic studies (e.g., Arrhenius plots) and XPS surface analysis clarify promoter effects on reaction pathways .

Q. What structural insights explain the conditional isomorphism of this compound compared to its chloro/bromo analogues?

- Methodological Answer : Unlike 4-chloroaniline and 4-bromoaniline, this compound lacks isostructurality due to larger van der Waals radii (2.15 Å for I vs. 1.85 Å for Br). This disrupts π–π stacking and hydrogen-bonding motifs observed in halogen-substituted analogues. Comparative X-ray studies reveal weaker N–H⋯I interactions and altered packing efficiencies .

Q. How should researchers reconcile conflicting catalytic performance data in literature (e.g., yield discrepancies between Ru/Al₂O₃ and Pt/polystyrene systems)?

- Methodological Answer : Contradictions arise from differences in:

- Catalyst support : Al₂O₃ stabilizes Ru nanoparticles better than polystyrene, reducing leaching.

- Reaction setup : Batch vs. flow reactors influence mass transfer and residence time.

Q. What advanced spectroscopic techniques resolve ambiguities in byproduct identification during this compound synthesis?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Identifies diiodoaniline (m/z 344.94 [M+H]⁺) and nitrobenzene derivatives.

- In situ FTIR : Tracks nitro group reduction (ν(NO₂) at 1520 cm⁻¹ → disappearance).

- Solid-state NMR : Detects crystalline byproducts (e.g., 2,4-diiodoaniline) via ¹²⁷I quadrupolar coupling .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations assess transition states and charge distribution. For example:

- The iodine atom’s σ-hole directs electrophilic substitution to the para position.

- Fukui indices identify nucleophilic sites for Suzuki-Miyaura coupling .

Q. Methodological Best Practices

- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate catalyst properties with yield .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including raw data deposition and catalyst characterization details (TEM, BET surface area) .

- Ethical Compliance : Avoid toxic solvents (e.g., chlorobenzene) in line with CHEM21 green chemistry principles .

Eigenschaften

IUPAC Name |

4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVCDUSVTXIWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Record name | 4-iodoaniline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060239 | |

| Record name | Benzenamine, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Light brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | p-Iodoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00767 [mmHg] | |

| Record name | p-Iodoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-37-4 | |

| Record name | 4-Iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Iodoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-IODOANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-IODOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BMK56397B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.